
4-Bromo-2-nitro-5-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrF3N2O2 and a molecular weight of 285.02 g/mol It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core
Preparation Methods
The synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common synthetic route includes the nitration of 4-bromo-2-(trifluoromethyl)aniline, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
4-Bromo-2-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-nitro-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can interact with molecular targets through various pathways, including electron transfer and covalent bonding .
Comparison with Similar Compounds
4-Bromo-2-nitro-5-(trifluoromethyl)aniline can be compared with similar compounds such as:
2-Bromo-5-(trifluoromethyl)aniline: Lacks the nitro group, which significantly alters its reactivity and applications.
4-Nitro-2-(trifluoromethyl)aniline:
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but different positioning of functional groups, leading to different chemical behavior.
Properties
IUPAC Name |
4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYWQVWAJBPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470756 | |
Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683241-86-3 | |
Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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